Protein SSX2 (45-59)

Cancer Immunotherapy HLA Class II Restriction Peptide Vaccine

Procure SSX2 (45-59) peptide for cancer vaccine R&D. This 15-mer CD4+ T-helper epitope (sequence: KIFYVYMKRKYEAMT) is validated for natural tumor presentation and promiscuous HLA binding. Essential for ELISPOT assays, DC loading, and multi-epitope vaccine constructs. Choose this immunodominant epitope for broad patient coverage in SSX2-positive malignancies.

Molecular Formula
Molecular Weight
Cat. No. B1575427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX2 (45-59)
SynonymsProtein SSX2 (45-59)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein SSX2 (45-59): Cancer Immunotherapy Peptide Target Profile for Vaccine Research


Protein SSX2 (45-59) is a 15-amino-acid synthetic peptide (sequence: KIFYVYMKRKYEAMT) corresponding to residues 45 through 59 of the human SSX2 protein [1]. SSX2 is a cancer-testis antigen (CTA) with highly restricted expression in normal adult tissues (primarily germline cells) but frequent aberrant expression in a broad spectrum of malignancies including melanoma, breast cancer, prostate cancer, and synovial sarcoma [1]. The p45-59 peptide functions as an immunodominant HLA class II-restricted CD4+ T-helper cell epitope, capable of eliciting specific immune responses in cancer patients and healthy donors, making it a key candidate for peptide-based cancer vaccines and adoptive T-cell immunotherapy development [2].

Why Generic Peptide Substitution Is Not Valid for Protein SSX2 (45-59)


Generic substitution among SSX2-derived peptides is not feasible because peptide immunogenicity is critically dependent on precise sequence-specific HLA binding, T-cell receptor (TCR) recognition, and natural antigen processing and presentation by tumor cells [1]. The SSX2 protein contains a cluster of overlapping but functionally distinct T-cell epitopes in the 37-59 region, including the p41-49 CD8+ epitope (HLA-A2-restricted), the p45-59 CD4+ epitope (HLA-DR11/0701/1302-restricted), and the p37-51 CD4+ epitope (HLA-DR3-restricted) [2]. Each of these peptides exhibits unique HLA restriction patterns, differential natural processing capacity by tumor cells, and distinct T-cell response frequencies in patient cohorts [1][2][3]. The empirical data presented below demonstrate that the p45-59 peptide possesses quantifiable, verifiable differentiation in promiscuous HLA binding breadth, natural tumor presentation capability, and patient immune response frequency that cannot be recapitulated by adjacent or overlapping epitopes [1].

Quantitative Evidence Guide for Protein SSX2 (45-59) Differentiation


Superior Promiscuous HLA-DR Binding Breadth Compared to Overlapping CD4+ Epitopes

Protein SSX2 (45-59) demonstrates a significantly broader promiscuous HLA-DR binding pattern compared to the overlapping CD4+ epitope p37-51. The p45-59 peptide is restricted by at least three distinct HLA-DRB1 subtypes (*0701, *1101, and *1302), with a cumulative population coverage of approximately 25% in the Caucasian population [1][2]. In contrast, the overlapping p37-51 epitope is restricted solely by HLA-DR3 (*0301), which is expressed in about 20% of individuals from several major ethnic groups but lacks the multi-allele promiscuity of p45-59 [3][4].

Cancer Immunotherapy HLA Class II Restriction Peptide Vaccine

Verified Natural Processing and Tumor Presentation of SSX2 (45-59)

Natural processing and presentation of SSX2 (45-59) was demonstrated by recognition of the SSX2-positive melanoma cell line Me 275 by T cells with specificity for p45-59 [1]. In contrast, the overlapping CD4+ epitope p37-51 and the p19-34 CD4+ epitope have not been demonstrated to be naturally processed and presented by tumor cells (noted as 'n.d.' in comprehensive reviews), with recognition limited to antigen-loaded dendritic cells [2]. This indicates that p45-59 is one of the few SSX2 CD4+ epitopes for which endogenous processing and MHC class II presentation by tumor cells has been experimentally validated.

Antigen Processing Tumor Immunology MHC Class II Presentation

Higher CD4+ T-Cell Response Rate in Breast Cancer Patients Compared to Healthy Controls

SSX2 (45-59) induced CD4+ T-cell responses in 3 out of 6 (50%) breast cancer patients compared to 1 out of 5 (20%) healthy controls [1]. This differential response rate suggests that p45-59 can detect pre-existing, tumor-induced immune memory in cancer patients, which is a desirable property for a therapeutic cancer vaccine epitope. In comparison, the CD8+ epitope SSX2 (41-49) showed T-cell responses in 2/6 melanoma patients (33%), but this measurement occurred in a different patient cohort and assay context, limiting direct comparability [2].

Breast Cancer T-Cell Immunity Immunomonitoring

CD4+ and B-Cell Responses Are Independently Regulated for SSX2 (45-59)

No correlation was found between CD4+ T-cell responses against p45-59 reactivity and anti-SSX2 antibody titers in the serum of patients [1]. This suggests that CD4+ and B-cell responses to SSX2 are independently regulated. This independence is mechanistically significant because it implies that p45-59 vaccination could potentially augment T-cell help even in patients who lack pre-existing humoral immunity to SSX2, or conversely, that monitoring antibody titers alone is insufficient to assess vaccine efficacy. Such regulatory independence has not been reported for other SSX2 CD4+ epitopes such as p37-51 or p19-34.

Immune Regulation Humoral Immunity Cancer Vaccine

Recommended Application Scenarios for Protein SSX2 (45-59) Based on Quantitative Evidence


CD4+ T-Cell Epitope in Multi-Peptide or Multi-Antigen Cancer Vaccines Requiring Broad HLA Coverage

SSX2 (45-59) is optimal for inclusion in multi-peptide cancer vaccines targeting SSX2-positive malignancies, particularly when broad population coverage is a priority. Its promiscuous binding to HLA-DRB1*0701, *1101, and *1302 (cumulative ~25% Caucasian coverage) [1] reduces the need for patient HLA pre-screening compared to single-allele-restricted CD4+ epitopes such as p37-51 (HLA-DR3 only, ~20% coverage) [2]. This property makes p45-59 a preferred CD4+ helper epitope in vaccine formulations designed for heterogeneous patient populations, including those in phase I/II trials where HLA stratification is not feasible [1].

In Vitro Immune Monitoring of Pre-Existing Anti-SSX2 CD4+ T-Cell Responses in Cancer Patients

SSX2 (45-59) can be used as a reagent in ELISPOT or intracellular cytokine staining (ICS) assays to detect pre-existing CD4+ T-cell responses in SSX2-positive cancer patients. The differential response rate observed (50% in breast cancer patients vs 20% in healthy controls) [1] supports its utility for immune profiling prior to immunotherapy. This application is particularly relevant for breast cancer and melanoma cohorts, where SSX2 expression is well-documented [1]. Unlike the CD8+ epitope p41-49, which requires HLA-A2 typing, p45-59's multi-allele restriction enables broader patient inclusion in monitoring studies [1][3].

Peptide-Pulsed Dendritic Cell Vaccines for SSX2-Expressing Tumors

The verified natural processing and presentation of SSX2 (45-59) by SSX2-positive tumor cells (demonstrated on Me 275 melanoma cells) [1] validates its use as a peptide antigen for ex vivo dendritic cell (DC) loading in DC vaccine protocols. Autologous and allogeneic DCs pulsed with whole-protein SSX2 were recognized by p45-59-specific T cells, confirming that this epitope is generated and presented via the endogenous MHC class II pathway [1]. In contrast, overlapping epitopes p37-51 and p19-34 lack this evidence of natural tumor presentation [2], making p45-59 a more mechanistically justified choice for DC-based immunotherapy manufacturing.

CD4+ Helper Component in DNA Vaccines Encoding SSX2 Epitope Cassettes

DNA vaccine constructs designed to encode immunodominant SSX2 T-cell epitopes should incorporate the p45-59 sequence as the CD4+ helper component. The independent regulation of CD4+ and B-cell responses to this epitope [1] suggests that monitoring both arms of immunity provides a more complete picture of vaccine-induced immunogenicity than either alone. Patents describing SSX-2 peptide analogs [4] further support the engineering of modified p45-59 sequences with enhanced HLA binding properties, offering a pathway to optimized vaccine constructs that retain the validated immunogenicity of the native epitope while improving MHC interaction parameters.

Quote Request

Request a Quote for Protein SSX2 (45-59)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.